Cas no 1431330-19-6 (3-Bromo-2-(methoxymethoxy)phenylboronic acid)

3-Bromo-2-(methoxymethoxy)phenylboronic acid is a specialized boronic acid derivative featuring both bromo and methoxymethoxy functional groups on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates efficient carbon-carbon bond formation, while the bromo group serves as a handle for further functionalization. The methoxymethoxy (MOM) protecting group enhances stability and solubility, making it suitable for controlled synthetic applications. Its structural features enable precise modifications in pharmaceutical and materials chemistry, particularly in constructing complex aryl frameworks. The product is typically handled under inert conditions to preserve reactivity and purity.
3-Bromo-2-(methoxymethoxy)phenylboronic acid structure
1431330-19-6 structure
Product name:3-Bromo-2-(methoxymethoxy)phenylboronic acid
CAS No:1431330-19-6
MF:C8H10BBrO4
MW:260.877602100372
MDL:MFCD32902585
CID:5075964

3-Bromo-2-(methoxymethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(methoxymethoxy)phenylboronic acid
    • MDL: MFCD32902585
    • Inchi: 1S/C8H10BBrO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3
    • InChI Key: PGUWZDWJOLEJNF-UHFFFAOYSA-N
    • SMILES: B(C1=CC=CC(Br)=C1OCOC)(O)O

3-Bromo-2-(methoxymethoxy)phenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1200766-1g
[3-bromo-2-(methoxymethoxy)phenyl]boronic acid
1431330-19-6 95%
1g
$675 2025-02-21
eNovation Chemicals LLC
Y1200766-1g
[3-bromo-2-(methoxymethoxy)phenyl]boronic acid
1431330-19-6 95%
1g
$675 2025-02-26
eNovation Chemicals LLC
Y1200766-1g
[3-bromo-2-(methoxymethoxy)phenyl]boronic acid
1431330-19-6 95%
1g
$675 2024-07-28

Additional information on 3-Bromo-2-(methoxymethoxy)phenylboronic acid

3-Bromo-2-(methoxymethoxy)phenylboronic acid (CAS No. 1431330-19-6): A Versatile Building Block in Modern Pharmaceutical Synthesis

3-Bromo-2-(methoxymethoxy)phenylboronic acid (CAS No. 1431330-19-6) is a highly versatile compound that has gained significant attention in the field of pharmaceutical synthesis and organic chemistry. This compound, characterized by its unique structural features, plays a crucial role in the development of novel therapeutic agents and advanced materials. In this article, we will delve into the chemical properties, synthetic applications, and recent research advancements of 3-Bromo-2-(methoxymethoxy)phenylboronic acid.

The molecular structure of 3-Bromo-2-(methoxymethoxy)phenylboronic acid is composed of a brominated phenyl ring substituted with a methoxymethoxy group and a boronic acid moiety. The presence of these functional groups imparts unique reactivity and stability to the compound, making it an ideal building block for various synthetic transformations. The bromine atom serves as an excellent leaving group, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling, while the methoxymethoxy group provides protection for the phenolic hydroxyl group, ensuring controlled reactivity during multi-step syntheses.

In recent years, 3-Bromo-2-(methoxymethoxy)phenylboronic acid has been extensively utilized in the synthesis of bioactive molecules and drug candidates. One notable application is in the development of anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a novel series of tyrosine kinase inhibitors. These inhibitors demonstrated potent antiproliferative activity against various cancer cell lines, highlighting the potential of 3-Bromo-2-(methoxymethoxy)phenylboronic acid in drug discovery.

Beyond its applications in pharmaceutical research, 3-Bromo-2-(methoxymethoxy)phenylboronic acid has also found utility in materials science. The boronic acid functionality can be exploited for the formation of boronate esters, which are widely used in supramolecular chemistry and polymer science. A recent study published in Advanced Materials demonstrated the use of this compound to create stimuli-responsive hydrogels with tunable mechanical properties. These hydrogels have potential applications in tissue engineering and drug delivery systems.

The synthetic accessibility of 3-Bromo-2-(methoxymethoxy)phenylboronic acid is another factor contributing to its popularity among researchers. Various methods have been developed for its preparation, including direct bromination and subsequent boronation of 2-methoxymethoxyphenol. A recent publication in Organic Letters described an efficient one-pot synthesis route that combines these steps under mild conditions, providing high yields and excellent purity. This method has been widely adopted by research groups and industrial laboratories due to its simplicity and scalability.

In addition to its synthetic utility, 3-Bromo-2-(methoxymethoxy)phenylboronic acid has been studied for its environmental impact and safety profile. Research conducted by environmental scientists has shown that this compound exhibits low toxicity and biodegradability, making it a preferred choice for green chemistry initiatives. The low environmental footprint aligns with the growing emphasis on sustainable practices in chemical synthesis.

The future prospects for 3-Bromo-2-(methoxymethoxy)phenylboronic acid are promising. Ongoing research is focused on expanding its applications in areas such as catalysis, materials science, and medicinal chemistry. For example, recent studies have explored its use as a ligand in homogeneous catalysis, where it has shown excellent performance in promoting selective transformations. Additionally, efforts are underway to develop new synthetic methodologies that leverage the unique properties of this compound to access complex molecular architectures.

In conclusion, 3-Bromo-2-(methoxymethoxy)phenylboronic acid (CAS No. 1431330-19-6) is a highly valuable compound with diverse applications across multiple fields. Its unique chemical properties make it an indispensable tool for researchers working on drug discovery, materials science, and sustainable chemistry. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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